Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate
Description
Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate is a cyclohexane derivative featuring a trifluoromethyl (-CF₃) group and an ethyl ester moiety at the 1-position of the cyclohexane ring. The trifluoromethyl group is highly electronegative and lipophilic, making this compound valuable in pharmaceutical and agrochemical research for enhancing metabolic stability and bioavailability . The compound’s synthesis likely involves cyclization or trifluoromethylation strategies, similar to methods described for related cyclohexane carboxylates .
Properties
IUPAC Name |
ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3O2/c1-2-15-8(14)9(10(11,12)13)6-4-3-5-7-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGSUMSLEYCXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate typically involves the esterification of 1-(trifluoromethyl)cyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products Formed
Oxidation: 1-(trifluoromethyl)cyclohexane-1-carboxylic acid.
Reduction: 1-(trifluoromethyl)cyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-Fluorocyclohexane-1-carboxylate ()
- Molecular Formula : C₉H₁₅FO₂
- Molecular Weight : 174.21 g/mol
- CAS No.: 95233-40-2
- Key Differences: The fluorine substituent at the 4-position is less sterically bulky and less electron-withdrawing than the trifluoromethyl group. Applications: Likely used in agrochemicals due to fluorine’s moderate electronegativity.
Ethyl 1-(Trifluoromethyl)cyclohexane-1-carboxylate
- Inferred Properties :
- Higher lipophilicity (logP ~2.5–3.0) due to -CF₃.
- Enhanced metabolic stability compared to fluorine analogs.
Aromatic vs. Aliphatic Substituents
Methyl 1-(4-Bromophenyl)cyclohexane-1-carboxylate ()
- Molecular Formula : C₁₄H₁₇BrO₂
- Molecular Weight : 297.19 g/mol
- CAS No.: 1282589-52-9
- Key Differences :
This compound
- Inferred Reactivity :
- Faster hydrolysis kinetics due to reduced steric bulk compared to bromophenyl derivatives.
- Lacks aromatic conjugation, limiting UV-based applications.
Ring Size and Strain: Cyclohexane vs. Cyclopropane
This compound
- Inferred Stability :
- Cyclohexane’s chair conformation minimizes strain, enhancing thermal stability.
- Lower density (~1.1–1.2 g/cm³) compared to cyclopropane analogs.
Functional Group Complexity
Ethyl 1-((Methylsulfonyl)methyl)cyclohexanecarboxylate ()
- Molecular Formula : C₁₁H₂₀O₄S
- Molecular Weight : 248.34 g/mol
- Key Differences: The sulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, increasing acidity of adjacent protons. Potential applications in medicinal chemistry as a protease inhibitor .
This compound
- Inferred Applications :
- Preferable for CNS-targeted drugs due to -CF₃’s blood-brain barrier permeability.
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Properties | Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₃F₃O₂ | ~222.2 | -CF₃ | High lipophilicity, metabolic stability | Pharmaceuticals, agrochemicals |
| Ethyl 4-fluorocyclohexane-1-carboxylate | C₉H₁₅FO₂ | 174.21 | -F (4-position) | Moderate electronegativity | Agrochemicals |
| Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate | C₁₄H₁₇BrO₂ | 297.19 | -BrPh | UV activity, steric hindrance | Photochemical studies |
| Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate | C₇H₉F₃O₂ | 182.14 | -CF₃, cyclopropane | High reactivity, ring strain | Synthetic intermediates |
Biological Activity
Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate is a compound of growing interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and stability. This structural feature allows it to effectively penetrate biological membranes and interact with various biomolecules. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's ability to bind to enzymes and receptors, potentially modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and antiviral properties.
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties. It has been explored for its potential to inhibit viral replication through mechanisms that may involve interference with viral enzymes or host cell pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound provides insights into how modifications to its structure can enhance or diminish its biological activity. The presence of the trifluoromethyl group is crucial for increasing lipophilicity and altering binding affinity to biological targets.
| Compound | Trifluoromethyl Group | Biological Activity |
|---|---|---|
| This compound | Yes | Antiviral, Anti-inflammatory |
| Ethyl 1-(difluoromethyl)cyclohexane-1-carboxylate | No | Reduced Activity |
| Mthis compound | Yes | Similar Activity |
This table illustrates the impact of the trifluoromethyl group on the biological activity of related compounds.
Study on Antiviral Activity
A study investigating the antiviral efficacy of this compound demonstrated significant inhibition of viral replication in cell cultures. The compound was tested against various viruses, showing IC50 values in the low micromolar range, indicating potent antiviral activity .
In Vitro Anti-inflammatory Study
In vitro assays assessed the anti-inflammatory properties of the compound by measuring cytokine release from stimulated immune cells. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound, supporting its potential use as an anti-inflammatory agent .
Q & A
Q. What are the common synthetic routes for preparing Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate, and what are their mechanistic rationales?
The compound can be synthesized via Michael addition reactions or condensation strategies . For example, analogous cyclohexenone carboxylates are prepared by reacting ethyl acetoacetate with chalcones in the presence of base (e.g., NaOH) under reflux conditions . The trifluoromethyl group is typically introduced using trifluoromethylation reagents (e.g., CF₃SO₂Cl) or via pre-functionalized building blocks . Mechanistically, the base deprotonates the β-ketoester, enabling nucleophilic attack on the electrophilic chalcone, followed by cyclization and dehydration.
Q. How is the structural conformation of this compound characterized experimentally?
X-ray crystallography is the gold standard for resolving conformational details. For related cyclohexane carboxylates, puckering parameters (e.g., Cremer-Pople analysis) and dihedral angles between substituents are calculated to describe ring distortions, such as envelope or half-chair conformations . NMR spectroscopy (¹H/¹³C, DEPT, COSY) is used to confirm regiochemistry and substituent orientation, with characteristic shifts for the trifluoromethyl group (~-60 ppm in ¹⁹F NMR) and ester carbonyl (~165-175 ppm in ¹³C NMR) .
Q. What analytical techniques are critical for purity assessment of this compound?
HPLC-MS or GC-MS ensures purity and identifies byproducts. Elemental analysis validates stoichiometry, while FT-IR confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for esters). Thermogravimetric analysis (TGA) assesses thermal stability, which is critical for reactions requiring high temperatures .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or binding interactions of this compound?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack . Molecular docking (AutoDock, GOLD) models interactions with biological targets, such as enzymes, by simulating binding affinities and pose stability .
Q. What strategies address challenges in resolving structural disorder during X-ray crystallography of this compound?
Structural disorder, common in flexible cyclohexane rings, is managed by:
Q. How does the trifluoromethyl group influence the compound’s reactivity in further functionalization?
The -CF₃ group exerts strong inductive effects, deactivating the cyclohexane ring toward electrophilic substitution but activating it toward nucleophilic aromatic substitution (NAS) under specific conditions. For example, photoactivation of trifluoromethylated compounds (via UV light) can generate radicals for coupling reactions . Advanced functionalization may involve cross-coupling (e.g., Suzuki-Miyaura) at halogenated positions introduced via directed ortho-metalation .
Q. What are the contradictions in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 40–85% for similar routes) arise from variables like catalyst loading , solvent polarity , or reflux duration . Systematic optimization via Design of Experiments (DoE) identifies critical factors. For instance, increasing ethanol polarity in Michael additions improves cyclization efficiency, while prolonged reflux reduces byproduct formation .
Methodological Comparison Table
| Aspect | Synthetic Route A (Michael Addition) | Synthetic Route B (Condensation) |
|---|---|---|
| Reagents | Ethyl acetoacetate, chalcone, NaOH | Trifluoromethyl precursor, esterifying agent |
| Yield Range | 50–75% | 40–65% |
| Key Advantage | High regioselectivity | Direct CF₃ incorporation |
| Key Limitation | Sensitive to steric hindrance | Requires anhydrous conditions |
| Characterization | X-ray (conformation), NMR (regiochemistry) | MS (purity), IR (functional groups) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
